2-Nitrocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

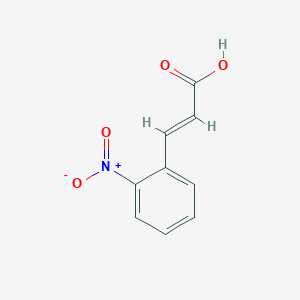

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDLDVSEDAYAA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

612-41-9, 1013-96-3 | |

| Record name | 3-(2-Nitrophenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-NITROPHENYL)-2-PROPENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD7QK30B69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of 2-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthetic routes to 2-nitrocinnamic acid, a valuable precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes. This document provides a detailed overview of key historical methods, complete with experimental protocols and quantitative data to facilitate comparison and replication. The synthetic pathways are further elucidated through logical diagrams.

Introduction

This compound, also known as o-nitrocinnamic acid, has been a compound of interest for over a century, notably as a key starting material in the Baeyer-Emmerling indole (B1671886) synthesis discovered in 1869. Its synthesis has been approached through several classical organic reactions, primarily focusing on the condensation of an aromatic aldehyde with a methylene-activated compound or the direct nitration of cinnamic acid. This guide will delve into the practical details of these historical methods.

Primary Synthetic Methodologies

The two predominant historical methods for the synthesis of this compound and its isomers are the Perkin reaction and the Knoevenagel-Doebner condensation. Direct nitration of cinnamic acid has also been explored, though it often presents challenges in controlling regioselectivity.

The Perkin Reaction

Developed by William Henry Perkin in 1868, the Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride (B1165640), in the presence of an alkali salt of the acid, to produce an α,β-unsaturated aromatic acid. For the synthesis of nitrocinnamic acids, a nitrobenzaldehyde is reacted with acetic anhydride and an acetate (B1210297) salt.

While a specific detailed protocol for the ortho-isomer via the Perkin reaction is not as commonly cited, the procedure for the meta-isomer from Organic Syntheses provides a representative example of this historical method.

Knoevenagel-Doebner Condensation

A modification of the Knoevenagel condensation, the Doebner modification involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) and a small amount of piperidine (B6355638). This method is often more efficient and proceeds under milder conditions than the Perkin reaction for the synthesis of substituted cinnamic acids.

Direct Nitration of Cinnamic Acid

The direct nitration of cinnamic acid typically results in a mixture of ortho, meta, and para isomers. The electron-withdrawing nature of the carboxylic acid group directs nitration to the meta position, while the activating effect of the vinyl group directs to the ortho and para positions. Isolating the desired 2-nitro isomer from this mixture can be challenging. A more controlled approach involves the nitration of cinnamaldehyde (B126680) to 2-nitrocinnamaldehyde, followed by oxidation to the corresponding carboxylic acid.

Quantitative Data Summary

The following tables summarize the quantitative data for the historical synthesis of nitrocinnamic acids based on cited experimental protocols.

Table 1: Synthesis of m-Nitrocinnamic Acid via Perkin Reaction

| Parameter | Value | Reference |

| Starting Material | m-Nitrobenzaldehyde | [1][2] |

| Reagents | Acetic Anhydride, Fused Sodium Acetate | [1][2] |

| Molar Ratio (Aldehyde:Acetate:Anhydride) | 1 : 1.45 : 2.06 | [1][2] |

| Temperature | 180 °C | [1][2] |

| Reaction Time | 13 hours | [1][2] |

| Yield | 74-77% | [1][2] |

Table 2: Synthesis of this compound via Knoevenagel-Doebner Condensation

| Parameter | Value | Reference |

| Starting Material | 2-Nitrobenzaldehyde (B1664092) | [3] |

| Reagents | Malonic Acid, Pyridine, Piperidine | [3] |

| Molar Ratio (Aldehyde:Malonic Acid) | 1 : 1.33 | [3] |

| Solvent | Pyridine | [3] |

| Catalyst | Piperidine | [3] |

| Temperature | 70 °C (Reflux) | [3] |

| Reaction Time | 5 hours | [3] |

| Yield | 79% | [3] |

Table 3: Synthesis of o-Nitrocinnamaldehyde (Precursor to this compound)

| Parameter | Value | Reference |

| Starting Material | Cinnamaldehyde | [4] |

| Reagents | Concentrated Nitric Acid, Acetic Anhydride, Glacial Acetic Acid | [4] |

| Temperature | 0-5 °C | [4] |

| Reaction Time | 3-4 hours (addition), then stand for 2 days | [4] |

| Yield | 36-46% | [4] |

Detailed Experimental Protocols

Synthesis of m-Nitrocinnamic Acid via Perkin Reaction[1][2]

This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p.398 (1941); Vol. 5, p.83 (1925).

-

In a 200-mL round-bottomed flask fitted with a reflux condenser, place 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.

-

Thoroughly mix the contents and heat the mixture in an oil bath maintained at 180 °C for approximately 13 hours.

-

After allowing the reaction mixture to cool slightly, pour it into 200–300 mL of water and filter the resulting solid by suction.

-

Wash the solid several times with water.

-

Dissolve the crude product in a solution of 20 mL of aqueous ammonia (B1221849) (sp. gr. 0.9) in about 200 mL of water.

-

Filter the solution of the ammonium (B1175870) salt and pour it into a solution of 15 mL of sulfuric acid (sp. gr. 1.84) in about 200 mL of water to precipitate the m-nitrocinnamic acid.

-

Filter the precipitate, redissolve it in aqueous ammonia, and reprecipitate with dilute sulfuric acid.

-

After the final precipitation, wash the m-nitrocinnamic acid with a small amount of water and dry it as much as possible by suction.

-

Dissolve the product in 250–300 mL of boiling 95% ethanol, from which the m-nitrocinnamic acid crystallizes upon cooling.

-

The reported yield is 47–49 g (74–77% of the theoretical amount).

Synthesis of this compound via Knoevenagel-Doebner Condensation[3]

This procedure is based on the methods of Koo et al. (1944) and Allen & Spangler (1943) as described in the supplementary information of a research article.

-

In a suitable flask, dissolve malonic acid (0.02 mol) and 2-nitrobenzaldehyde (0.015 mol) in 5 mL of pyridine.

-

Add piperidine (0.15 mL) to the solution.

-

Reflux the reaction mixture at 70 °C for 5 hours.

-

After cooling the mixture, add 5 mL of concentrated HCl and 40 mL of cold water.

-

Separate the resulting solid by suction filtration, wash it with cold water, and recrystallize it from ethanol.

-

The reported yield for this compound is 79%.

Synthesis of o-Nitrocinnamaldehyde via Direct Nitration[4]

This procedure is adapted from Organic Syntheses, Coll. Vol. 4, p.731 (1963); Vol. 34, p.76 (1954). This compound is a precursor that can be oxidized to this compound.[5]

-

In a 1-L three-necked round-bottomed flask, fitted with a dropping funnel and a mechanical stirrer, cool a mixture of 55.5 g (0.42 mole) of freshly distilled cinnamaldehyde and 225 mL of acetic anhydride in an ice-salt mixture.

-

Once the solution temperature reaches 0–5 °C, slowly add a solution of 18 mL of concentrated nitric acid (sp. gr. 1.42) in 50 mL of glacial acetic acid through the dropping funnel while stirring. The addition should take 3–4 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature.

-

Let the reaction mixture stand for 2 days.

-

After two days, cautiously add 20% hydrochloric acid to the cooled solution until a precipitate begins to form.

-

Cool the solution in an ice bath to complete the precipitation of the solid.

-

Collect the light-yellow needles of o-nitrocinnamaldehyde by suction filtration and air dry.

-

The reported yield is 27–34 g (36–46%).

Reaction Pathways and Diagrams

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Caption: Perkin reaction for the synthesis of this compound.

Caption: Knoevenagel-Doebner synthesis of this compound.

Caption: Two-step synthesis via nitration and oxidation.

References

The Dawn of a Heterocycle: Discovery and First Isolation of 2-Nitrocinnamic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of 2-nitrocinnamic acid is intrinsically linked to the foundational era of synthetic organic chemistry and the quest to understand and synthesize naturally occurring compounds. Its discovery and isolation were not standalone events but rather crucial steps in the broader effort to elucidate the structure of and artificially prepare indigo (B80030) dye. This technical guide delves into the historical context of its first documented use and provides a detailed look at the experimental protocols for its synthesis, which remain relevant to this day.

Historical Context: The Baeyer-Emmerling Indole (B1671886) Synthesis

The first significant scientific report detailing the use of this compound (also referred to as o-nitrocinnamic acid) dates back to 1869. In their seminal work on the synthesis of indole, the cornerstone of the indigo dye, Adolf von Baeyer and Adolph Emmerling utilized this compound as a key precursor.[1] Their groundbreaking research, published in the "Berichte der deutschen chemischen Gesellschaft," described the reductive cyclization of this compound to form indole.[1] This reaction, now known as the Baeyer-Emmerling indole synthesis, marked a pivotal moment in heterocyclic chemistry.

While Baeyer and Emmerling's 1869 paper focuses on the synthesis of indole from this compound, the preparation of this compound itself was likely a preliminary step. The most probable method for its synthesis at the time was the direct nitration of cinnamic acid. This electrophilic aromatic substitution reaction, however, typically yields a mixture of the ortho and para isomers, necessitating a subsequent separation to isolate the desired 2-nitro isomer.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for trans-2-nitrocinnamic acid, the more stable isomer. These values are based on modern analytical data.

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Melting Point | 243-245 °C (decomposes) |

| Appearance | Bright yellow crystalline solid |

| CAS Number | 612-41-9 (trans isomer) |

| Solubility | Insoluble in water, soluble in ethanol (B145695) and dichloromethane |

| pKa | 4.08 ± 0.10 (Predicted) |

Experimental Protocols

Synthesis of this compound via Nitration of Cinnamic Acid

Materials:

-

trans-Cinnamic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve trans-cinnamic acid in concentrated sulfuric acid. This should be done carefully in an ice bath to maintain a low temperature.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cinnamic acid solution. The temperature of the reaction mixture should be carefully controlled and kept below 10 °C using the ice bath.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a designated period.

-

Pour the reaction mixture onto crushed ice. This will cause the nitrated product to precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining acid.

-

The crude product will be a mixture of ortho and para isomers. The separation of these isomers can be achieved by fractional crystallization from a suitable solvent, such as ethanol. The ortho isomer is typically less soluble and will crystallize out first upon cooling.

-

Dry the purified this compound crystals.

Characterization:

The identity and purity of the isolated this compound can be confirmed by modern analytical techniques such as:

-

Melting point determination: Compare the observed melting point with the literature value.

-

Spectroscopy (¹H NMR, ¹³C NMR, IR): These techniques provide detailed structural information, confirming the presence of the nitro group and the substitution pattern on the aromatic ring.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical progression from the starting material to the final product of historical significance.

Caption: Logical workflow for the historical synthesis and use of this compound.

Caption: Simplified signaling pathway of the Baeyer-Emmerling indole synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamic acid, a derivative of cinnamic acid, is a key intermediate in various synthetic pathways, including the production of pharmaceuticals and dyes.[1] Its chemical structure, featuring a nitro group at the ortho position of the phenyl ring, an α,β-unsaturated carboxylic acid moiety, imparts a unique combination of chemical reactivity and physical characteristics. Understanding the physicochemical properties of this compound is paramount for its effective utilization in research and development, particularly in drug design and materials science where its photochemical reactivity is of interest.[2][3] This guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical diagrams of key synthetic pathways.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO₄ | [4][5] |

| Molecular Weight | 193.16 g/mol | [6][7] |

| CAS Number | 612-41-9 | [1][6] |

| Appearance | Light yellow to yellow crystalline powder or needles | [1][6] |

| Melting Point | 243-245 °C | [4][6][8] |

| Boiling Point | 329.36 °C (rough estimate) | [4][6] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO.[1] | [1] |

| pKa | 4.15 (at 25 °C) | [6] |

| Vapor Pressure | 1.47E-06 mmHg at 25°C | [4] |

| Refractive Index | 1.5200 (estimate) | [4][6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and research needs.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

A small amount of dry this compound is finely powdered using a mortar and pestle.[8]

-

The open end of a capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 243 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.[9]

-

For accuracy, the determination should be repeated at least twice, and the average value reported.

Solubility Determination (Shake-Flask Method)

Objective: To determine the qualitative and quantitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, diethyl ether)

-

Small test tubes or vials with caps

-

Vortex mixer or shaker bath

-

Analytical balance

-

UV-Vis Spectrophotometer (for quantitative analysis)

Procedure for Qualitative Solubility:

-

Approximately 25 mg of this compound is placed into a small test tube.

-

0.75 mL of the selected solvent is added in small portions.

-

After each addition, the test tube is vigorously shaken.[6]

-

The sample is classified as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

Procedure for Quantitative Solubility (using UV-Vis Spectrophotometry):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature shaker bath for 24 hours to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear filtrate is diluted with the same solvent to a concentration that falls within the linear range of a previously constructed calibration curve.

-

The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.[10]

-

The concentration, and thus the solubility, is calculated from the calibration curve.

pKa Determination (Spectrophotometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

UV-Vis Spectrophotometer

-

pH meter

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Volumetric flasks and pipettes

-

Buffer solutions for pH meter calibration

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent mixture (e.g., acetonitrile-water) to ensure solubility across the desired pH range.[11]

-

A series of solutions are prepared by adding varying amounts of standardized HCl and NaOH to aliquots of the stock solution to create a range of pH values.

-

The pH of each solution is accurately measured using a calibrated pH meter.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The wavelength of maximum absorbance difference between the protonated and deprotonated forms of this compound is identified.

-

A plot of absorbance at this wavelength versus pH will yield a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[12]

Spectroscopic Analysis

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[13]

-

The NMR tube is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired using standard parameters. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to obtain the final NMR data.[14]

4.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder in a mortar.

-

The mixture is ground thoroughly with a pestle to a fine, homogeneous powder.[15]

-

A portion of the powdered mixture is placed in a pellet press die.

-

Pressure is applied to form a thin, transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[15]

-

The characteristic absorption bands are analyzed to identify functional groups such as O-H (carboxylic acid), C=O (carbonyl), NO₂ (nitro group), C=C (alkene), and aromatic C-H bonds.[2]

Key Synthetic Pathways

Knoevenagel-Doebner Condensation for the Synthesis of this compound

The Knoevenagel-Doebner condensation is a common and efficient method for the synthesis of this compound.[7] The reaction involves the condensation of 2-nitrobenzaldehyde (B1664092) with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) and a small amount of piperidine.[13]

References

- 1. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. bepls.com [bepls.com]

- 4. This compound(612-41-9) IR Spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. studylib.net [studylib.net]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. benchchem.com [benchchem.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Nitrocinnamic Acid

For researchers, scientists, and professionals in drug development, 2-Nitrocinnamic acid (also known as o-nitrocinnamic acid) stands as a significant chemical intermediate. Its bifunctional nature, possessing both a nitro group and a carboxylic acid, makes it a versatile building block in the synthesis of a variety of organic compounds, particularly heterocyclic structures of pharmaceutical interest. This guide provides an in-depth overview of its identifiers, properties, synthesis protocols, and its role in chemical and biological systems.

Core Identifiers and Properties

This compound is most commonly identified by its CAS number, 612-41-9. A comprehensive list of its identifiers is provided in the table below, offering a clear reference for researchers.[1][2][3][4] The compound typically appears as a light yellow to yellow crystalline powder or needles and is sparingly soluble in water but more soluble in organic solvents.[1]

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 612-41-9[1][2][3][4] |

| Molecular Formula | C₉H₇NO₄[1][3][4] |

| Molecular Weight | 193.16 g/mol [2][3] |

| IUPAC Name | (2E)-3-(2-nitrophenyl)prop-2-enoic acid |

| Synonyms | o-Nitrocinnamic acid, trans-2-Nitrocinnamic acid, 3-(2-Nitrophenyl)acrylic acid[2][3] |

| EC Number | 210-309-4[2][3] |

| Beilstein/REAXYS | 2211209[2][4] |

| PubChem Substance ID | 24897512[2] |

| RTECS Number | UD3642850[3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 243-245 °C (lit.)[3][4][5] |

| Boiling Point | 329.36 °C (rough estimate)[4][5] |

| Density | 1.4058 g/cm³ (rough estimate)[4][5] |

| Water Solubility | Insoluble[1][3][4][5] |

| pKa | 4.15 (25 °C)[1][4] |

| Appearance | Light yellow crystalline powder[1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is primarily achieved through condensation reactions, with the Knoevenagel and Perkin reactions being the most common methods. These reactions utilize 2-nitrobenzaldehyde (B1664092) as the starting material.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.1-1.2 equivalents of malonic acid.

-

Reagent Addition: Add pyridine (B92270) to dissolve the malonic acid, followed by 1.0 equivalent of 2-nitrobenzaldehyde.

-

Catalyst Addition: Add a catalytic amount of piperidine (B6355638) (e.g., 0.05 equivalents).

-

Reaction: Heat the mixture to a gentle reflux and stir for 2-8 hours. The progress of the reaction can be monitored by the evolution of CO₂ gas or by Thin Layer Chromatography (TLC) to observe the disappearance of 2-nitrobenzaldehyde.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic. This will cause the this compound to precipitate.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any residual pyridine hydrochloride.

-

Drying and Recrystallization: Dry the crude product. For higher purity, the this compound can be recrystallized from a suitable solvent mixture, such as ethanol/water.

Perkin Reaction

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid.

Detailed Protocol:

-

Reaction Setup: In a dry round-bottom flask fitted with a reflux condenser, place 1.0 equivalent of 2-nitrobenzaldehyde, 1.5 equivalents of acetic anhydride, and 1.0 equivalent of freshly fused sodium acetate.

-

Reaction: Heat the mixture in an oil bath at 180°C for approximately 5-8 hours.

-

Workup: Allow the reaction mixture to cool slightly and then pour it into a larger flask containing water. Boil the mixture to dissolve the product and then add sodium carbonate solution until the solution is alkaline to precipitate any unreacted 2-nitrobenzaldehyde as a resin.

-

Filtration: Filter the hot solution to remove the resinous byproducts.

-

Precipitation: Acidify the hot filtrate with dilute hydrochloric acid to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration and wash with cold water.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Applications in Research and Development

This compound is a valuable precursor in organic synthesis, particularly for pharmaceuticals. The presence of both the nitro and carboxylic acid functional groups allows for a variety of chemical transformations.

-

Heterocycle Synthesis: The nitro group can be reduced to an amino group, which is a critical step in the synthesis of various nitrogen-containing heterocyclic compounds like indoles and quinolines.

-

Derivative Synthesis: The carboxylic acid group can undergo esterification and other reactions to create a diverse range of derivatives that can be screened for biological activities.

-

Photochemical Applications: The nitro group imparts photochemical reactivity to the molecule, making it useful in applications involving photolabile protecting groups.

Biological Activity and Signaling Pathways

While specific studies detailing the direct interaction of this compound with signaling pathways are limited, the broader class of cinnamic acid derivatives has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6] Cinnamic acid derivatives have been reported to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] They can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the transcription of pro-inflammatory genes.[7]

Experimental Workflows

The synthesis of this compound via Knoevenagel condensation is a common and illustrative experimental workflow. The following diagram outlines the key steps of this process.

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

This technical guide provides a foundational understanding of this compound for researchers and professionals. Its well-defined synthesis routes and potential for derivatization make it a compound of continuing interest in the development of new chemical entities with therapeutic potential.

References

Spectroscopic Profile of 2-Nitrocinnamic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Nitrocinnamic acid, tailored for researchers, scientists, and professionals in the field of drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.06-8.04 | Doublet | 8 | Aromatic H |

| 7.92-7.90 | Doublet | 8 | Aromatic H |

| 7.87-7.83 | Doublet | 16 | Vinylic H |

| 7.78-7.74 | Triplet | Aromatic H | |

| 7.67-7.63 | Triplet | Aromatic H | |

| 6.53-6.49 | Doublet | 16 | Vinylic H |

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | Carbonyl Carbon (C=O) |

| 148.2 | Aromatic C-NO₂ |

| 138.8 | Vinylic CH |

| 133.8 | Aromatic CH |

| 130.7 | Aromatic C |

| 129.3 | Aromatic CH |

| 124.6 | Aromatic CH |

| 124.2 | Aromatic CH |

| 123.4 | Vinylic CH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Infrared (IR) Absorption Data for this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1707 | Strong | C=O (Carbonyl) Stretch |

| 1631 | Medium | C=C (Aliphatic) Stretch |

| 1605 | Weak | C=C (Aromatic) Stretch |

| 1573 | Strong | Asymmetric NO₂ Stretch |

| 1442, 1423 | Medium | C-H Bending |

| 1345 | Strong | Symmetric NO₂ Stretch |

| 785, 755, 718 | Medium | Ring Deformation |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol [3] |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion Peak [M]⁺ | m/z 193 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The solution should be homogeneous.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition: A background spectrum is recorded first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for volatile and thermally stable compounds like this compound.

-

Sample Introduction: The sample can be introduced directly into the ion source via a heated solid probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted below.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Nitrocinnamic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Nitrocinnamic acid. It includes a detailed examination of proton chemical shifts, coupling constants, and signal multiplicities, supported by experimental protocols and a visual representation of the proton coupling network.

Quantitative ¹H NMR Data Summary

The ¹H NMR spectrum of trans-2-Nitrocinnamic acid is characterized by distinct signals corresponding to its vinylic and aromatic protons. The data presented below was obtained in a DMSO-d₆ solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: ¹H NMR Spectral Data for trans-2-Nitrocinnamic Acid in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 8.06 - 8.04 | Doublet (d) | 8.0 | 1H |

| H-6 | 7.92 - 7.90 | Doublet (d) | 8.0 | 1H |

| H-α | 7.87 - 7.83 | Doublet (d) | 16.0 | 1H |

| H-4 | 7.78 - 7.74 | Triplet (t) | 1H | |

| H-5 | 7.67 - 7.63 | Triplet (t) | 1H | |

| H-β | 6.53 - 6.49 | Doublet (d) | 16.0 | 1H |

| -COOH | Not explicitly observed* | Singlet (s, broad) | - | 1H |

*The carboxylic acid proton signal is often broad and may not be distinctly observed due to chemical exchange with residual water in the deuterated solvent.

Spectral Interpretation

The ¹H NMR spectrum of this compound displays signals in both the aromatic (δ 7.5-8.5 ppm) and vinylic regions.[2]

-

Vinylic Protons (H-α and H-β): The two vinylic protons appear as distinct doublets. The large coupling constant of approximately 16 Hz is characteristic of a trans configuration across the double bond.[1][2] The H-α proton, being closer to the deshielding carboxylic acid group, resonates further downfield compared to the H-β proton.

-

Aromatic Protons (H-3, H-4, H-5, H-6): The protons on the aromatic ring are influenced by the electron-withdrawing nitro group (-NO₂) and the vinyl group. The strong deshielding effect of the nitro group causes the adjacent proton (H-3) to appear at the lowest field in the aromatic region. The remaining protons (H-4, H-5, H-6) exhibit characteristic splitting patterns (triplets and doublets) due to ortho and meta coupling.[3]

Proton Coupling Network Visualization

The following diagram illustrates the key spin-spin coupling relationships between the protons in the this compound molecule. Ortho-coupling (³J) on the aromatic ring and trans-coupling (³J) across the double bond are the most significant interactions.

Caption: J-coupling network in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard methodology for acquiring a high-resolution ¹H NMR spectrum of an organic compound like this compound.

A. Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-25 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. For cinnamic acid derivatives, DMSO-d₆ or CDCl₃ are commonly used.[1] Deuterated solvents are essential to avoid large solvent signals that would overwhelm the analyte signals.[4]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Filtration: To remove any suspended solid particles that can degrade spectral quality, filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean NMR tube. Cotton wool should be avoided as solvents may leach impurities from it.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

B. Data Acquisition

-

Instrumentation: The spectrum is typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument equipped with a proton-observe probe.[1]

-

Instrument Tuning and Shimming: Insert the sample into the spectrometer. The instrument's magnetic field is then optimized for homogeneity (a process called shimming) to ensure sharp, well-resolved peaks. The probe is tuned to the ¹H frequency.

-

Acquisition Parameters:

-

Temperature: Spectra are typically acquired at a constant temperature, often room temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment is used for a routine ¹H spectrum.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay (e.g., 1-2 seconds) is used between scans to allow the nuclear spins to return to equilibrium.

-

C. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated. If using a solvent like CDCl₃, the residual solvent peak (δ 7.26 ppm) can be used as a reference. For DMSO-d₆, the residual peak is at δ 2.50 ppm. Alternatively, an internal standard like Tetramethylsilane (TMS) is set to δ 0.00 ppm.[5]

-

Integration: The relative areas under each signal are integrated to determine the relative number of protons giving rise to each signal.[6]

References

13C NMR Chemical Shifts of 2-Nitrocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-Nitrocinnamic acid. The data and protocols presented herein are essential for the structural elucidation, identification, and quality control of this compound in research and development settings.

13C NMR Spectral Data

The 13C NMR chemical shifts for this compound were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The spectral data reveals nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 1: 13C NMR Chemical Shifts of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 166.8 |

| C-NO2 | 148.2 |

| C-β | 138.8 |

| C-4' | 133.8 |

| C-6' | 130.7 |

| C-5' | 129.3 |

| C-1' | 124.6 |

| C-3' | 124.2 |

| C-α | 123.4 |

Data sourced from a study conducted in DMSO-d6.[1]

Experimental Protocol

The following section details the methodology for the synthesis of this compound and the subsequent acquisition of its 13C NMR spectrum.

Synthesis of this compound[1]

-

Reactants: Malonic acid (0.02 mol) and 2-nitrobenzaldehyde (B1664092) (0.015 mol) were utilized as the starting materials.

-

Solvent and Catalyst: The reactants were dissolved in 5 ml of pyridine, and piperidine (B6355638) (0.15 ml) was added as a catalyst.

-

Reaction Conditions: The reaction mixture was refluxed at 70°C for 5 hours.

-

Work-up: After cooling, 5 ml of concentrated HCl and 40 ml of cold water were added to the mixture.

-

Isolation and Purification: The resulting solid was separated by suction filtration, washed with cold water, and recrystallized from ethanol (B145695) to yield this compound as a white solid (79% yield).

NMR Spectroscopy[1]

-

Instrument: A Varian Mercury NMR spectrometer was used for spectral acquisition.

-

Frequency: The 13C NMR spectra were recorded at a frequency of 100 MHz.

-

Solvent: The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

-

Data Reporting: Chemical shifts are reported in parts per million (ppm).

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clear correlation with the chemical shifts presented in Table 1.

Figure 1. Molecular structure of this compound with 13C NMR assignments.

References

Mass Spectrometry Fragmentation Analysis of 2-Nitrocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-Nitrocinnamic acid. The information presented herein is intended to support researchers and scientists in the identification and characterization of this compound and its derivatives in various experimental settings. This document outlines the key fragment ions observed under electron ionization (EI), proposes a detailed fragmentation pathway, and provides a representative experimental protocol for its analysis.

Core Concepts in the Fragmentation of this compound

The mass spectrum of this compound (C₉H₇NO₄, molecular weight: 193.16 g/mol ) under electron ionization reveals a series of characteristic fragment ions.[1][2][3] The fragmentation pattern is significantly influenced by the presence of the carboxylic acid group, the alkene bridge, and the ortho-positioned nitro group on the aromatic ring. The "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation, plays a crucial role in the observed fragmentation pathways of 2-substituted cinnamic acids.[4]

Quantitative Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The relative abundances of these ions are crucial for the structural elucidation and confirmation of the compound. The major fragment ions and their estimated relative intensities, as interpreted from the National Institute of Standards and Technology (NIST) mass spectrum, are summarized in the table below.[1]

| m/z | Proposed Fragment | Estimated Relative Abundance (%) |

| 193 | [M]⁺ | 30 |

| 176 | [M - OH]⁺ | 85 |

| 147 | [M - NO₂]⁺ | 60 |

| 131 | [M - NO₂ - O]⁺ or [M - HNO₂]⁺ | 100 |

| 119 | [M - COOH - NO]⁺ | 45 |

| 103 | [C₈H₇]⁺ | 70 |

| 91 | [C₇H₇]⁺ | 55 |

| 77 | [C₆H₅]⁺ | 65 |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]⁺) at m/z 193 proceeds through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses.

A primary fragmentation step involves the loss of a hydroxyl radical (•OH) from the carboxylic acid group, a common fragmentation for carboxylic acids, to form a highly abundant acylium ion at m/z 176 .[5]

Another significant pathway is initiated by the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) and the formation of an ion at m/z 147 . This ion can then undergo further fragmentation.

The base peak in the spectrum is observed at m/z 131 . This fragment can be formed through multiple pathways, including the loss of an oxygen atom from the [M - NO₂]⁺ ion or the loss of nitrous acid (HNO₂) from the molecular ion, a process likely facilitated by the ortho-positioning of the nitro and carboxylic acid groups.

Subsequent fragmentations involve losses of carbon monoxide (CO) and other small molecules, leading to the formation of smaller, stable aromatic cations such as the phenylacetylene (B144264) cation at m/z 103 , the tropylium (B1234903) ion at m/z 91 , and the phenyl cation at m/z 77 .

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for the sensitive and selective quantification of the analyte in complex matrices.

Sample Preparation

-

Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase.

-

Sample Extraction (from a solid matrix):

-

Weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into a UPLC vial.

-

UPLC-MS/MS Analysis

-

UPLC System: A standard UPLC system equipped with a binary solvent manager and a sample manager.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: Column re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimized transitions for this compound would be determined by infusing a standard solution. A potential transition would be the precursor ion [M-H]⁻ at m/z 192 to a product ion corresponding to the loss of CO₂ (m/z 148) or NO₂ (m/z 146).

References

An In-depth Technical Guide on the Solubility of 2-Nitrocinnamic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-nitrocinnamic acid in frequently used laboratory solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility descriptions and outlines a standardized experimental protocol for precise solubility determination.

Introduction to this compound

This compound (C₉H₇NO₄) is a yellow crystalline solid that serves as a valuable intermediate in organic synthesis.[1][2] Its chemical structure, featuring both a carboxylic acid and a nitro group, makes it a precursor for various heterocyclic compounds, such as indoles and quinolines.[2] Understanding its solubility is critical for its application in reaction chemistry, purification, and formulation development.

Solubility Profile

Quantitative solubility data for this compound is not widely reported. However, qualitative assessments from various sources provide a general understanding of its solubility in common laboratory solvents. The following table summarizes the available information.

| Solvent | Formula | Type | Reported Solubility of this compound | Citation |

| Water | H₂O | Polar Protic | Sparingly soluble / Insoluble | [1][3][4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1][2][3] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | [1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Apolar | Soluble | [3] |

Note: The term "soluble" is qualitative and indicates that the compound dissolves in the solvent, but does not specify the concentration. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The "shake-flask" method followed by gravimetric or spectroscopic analysis is a common and reliable approach for determining the solubility of solid compounds in various solvents.[5]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer or oven for gravimetric analysis

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Equilibration: Place the container in a temperature-controlled shaker and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To remove any remaining solid particles, pass the solution through a syringe filter into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis).

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed container in an oven at a temperature below the decomposition point of this compound. Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

UV-Vis Spectroscopic Analysis: Dilute the filtered solution to a concentration that falls within the linear range of a previously established calibration curve. Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using the calibration curve.

-

-

Calculation of Solubility: Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

Workflow and Visualization

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is scarce in the literature, its qualitative behavior indicates good solubility in polar organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. This information is crucial for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Melting Point and Thermal Stability of 2-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of 2-Nitrocinnamic acid (CAS No: 612-41-9), a key intermediate in various synthetic applications. The document details its physicochemical properties, standardized experimental protocols for thermal analysis, and logical workflows relevant to its synthesis and characterization.

Physicochemical and Thermal Properties

This compound is a yellow crystalline solid at room temperature.[1] Its thermal characteristics are critical for its handling, storage, and application in further chemical synthesis. The compound is generally stable under standard storage conditions, preferably in a cool, dry, well-ventilated area away from incompatible substances.[1][2]

The quantitative physical and thermal properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow crystalline solid | [1][3] |

| Molecular Formula | C₉H₇NO₄ | [4][5] |

| Molecular Weight | 193.16 g/mol | |

| CAS Number | 612-41-9 | |

| Melting Point | 243-245 °C | [2][3][4][6] |

| 243.0-249.0 °C | [7] | |

| Boiling Point | 329.36 °C (rough estimate) | [3][6] |

| Water Solubility | Insoluble | [1][6] |

| Thermal Stability | Considered to have considerable thermal stability under normal conditions.[2] At elevated temperatures, it undergoes decomposition, which can generate toxic gases such as oxides of nitrogen (NOx) and carbon (CO, CO₂).[2] |

Experimental Protocols for Thermal Analysis

Accurate determination of the melting point and thermal stability is fundamental for the purity assessment and safe handling of this compound. Standard methodologies include Melting Point Apparatus, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid. A narrow melting range (typically 0.5-1.0°C) is indicative of high purity.[8][9]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube setup)

-

Capillary tubes (sealed at one end)

-

Finely powdered this compound sample

-

Spatula

-

Mortar and pestle (if sample is not finely powdered)

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[9]

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until the packed sample is approximately 1-2 mm high.[10][11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the bottom of the capillary is level with the thermometer bulb for accurate temperature reading.[9]

-

Initial Rapid Determination: Heat the apparatus rapidly to get an approximate melting point. This provides a target range for the more accurate measurement.[8]

-

Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new sample capillary. Heat the apparatus again, but at a much slower rate, approximately 1-2°C per minute, once the temperature is within 20°C of the expected melting point.[9]

-

Observation and Recording: Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the last crystal melts and the entire sample is liquid. The melting point is reported as the range T1-T2.[8][11]

-

Post-Analysis: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and decomposition profiles.[12]

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss profile upon heating.

Apparatus and Materials:

-

Thermogravimetric Analyzer (TGA) with a high-precision microbalance and programmable furnace

-

TGA sample pans (e.g., platinum or alumina)

-

Tweezers

-

This compound sample (typically 5-20 mg)

-

Inert purge gas (e.g., Nitrogen)

Procedure:

-

Instrument Preparation: Turn on the TGA instrument and the purge gas. Allow the system to stabilize.

-

Tare Sample Pan: Place an empty TGA pan on the microbalance and tare it to zero.[13]

-

Sample Loading: Remove the pan and carefully place a small, representative sample of this compound (5-20 mg) into the center of the pan.[12] Record the exact initial mass.

-

Experiment Setup: Place the loaded pan back onto the TGA balance. Set up the experimental parameters in the control software. A typical program involves a heating ramp at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to a final temperature (e.g., 600°C).[12][13]

-

Initiate Measurement: Begin the experiment. The instrument will heat the sample and continuously record its mass as a function of temperature.[14]

-

Data Analysis: Once the run is complete, analyze the resulting thermogram (a plot of mass vs. temperature). The onset temperature of mass loss indicates the beginning of decomposition. The shape of the curve and its derivative (DTG curve) provide information about the decomposition kinetics.[15]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear, logical representations of experimental and synthetic processes.

Caption: Experimental workflow for melting point determination.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Synthesis of this compound via Knoevenagel-Doebner condensation.[1][2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1013-96-3 | Benchchem [benchchem.com]

- 3. This compound CAS#: 612-41-9 [m.chemicalbook.com]

- 4. This compound | 612-41-9 [amp.chemicalbook.com]

- 5. trans-2-Nitrocinnamic acid [webbook.nist.gov]

- 6. This compound [chembk.com]

- 7. trans-2-Nitrocinnamic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. infinitalab.com [infinitalab.com]

- 13. mse.washington.edu [mse.washington.edu]

- 14. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Early Studies of 2-Nitrocinnamic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamic acid, a bifunctional molecule featuring a nitro group and an α,β-unsaturated carboxylic acid, has been a compound of interest in organic synthesis for over a century. Its reactivity, stemming from these two key functional groups, allows for a diverse range of chemical transformations, making it a valuable precursor for various heterocyclic compounds and other complex organic molecules. This technical guide delves into the early studies that first elucidated the reactivity of this compound, providing a historical context to its synthetic utility. We will explore the foundational reactions, including its synthesis via the Perkin and Knoevenagel-Doebner condensations, the reductive cyclization in the Baeyer-Emmerling indole (B1671886) synthesis, and early investigations into the reactivity of its constituent functional groups. This paper aims to provide researchers with a thorough understanding of the seminal work that established this compound as a versatile building block in organic chemistry.

Core Reactivity and Synthesis: Early Methodologies

The initial explorations into the chemistry of this compound focused on its synthesis from readily available starting materials and its subsequent transformation into valuable products. The two primary methods for its synthesis in early organic chemistry were the Perkin reaction and the Knoevenagel-Doebner condensation.

Synthesis of this compound

1. The Perkin Reaction (ca. 1868)

The Perkin reaction, discovered by William Henry Perkin, provided a direct method for the synthesis of α,β-unsaturated aromatic acids.[1] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[1] For the synthesis of this compound, 2-nitrobenzaldehyde (B1664092) is reacted with acetic anhydride and an alkali acetate (B1210297).[2]

Experimental Protocol: Perkin Reaction for Nitrocinnamic Acid (General Procedure)

While the original 1868 paper by Perkin focused on coumarin (B35378) synthesis, the principles were extended to cinnamic acid derivatives.[3][4][5] A general procedure from the early 20th century for a similar reaction, the synthesis of m-nitrocinnamic acid, provides insight into the likely conditions used for the ortho-isomer.

-

Reactants: An aromatic aldehyde (e.g., 2-nitrobenzaldehyde), acetic anhydride, and a weak base catalyst like sodium acetate.[2][6]

-

Procedure:

-

A mixture of the aromatic aldehyde, acetic anhydride, and freshly fused, finely powdered sodium acetate is heated under reflux for several hours.

-

The hot reaction mixture is then poured into water.

-

The crude product precipitates and is collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

-

Quantitative Data: Perkin Reaction for m-Nitrocinnamic Acid

| Reactant | Molar Ratio | Yield | Melting Point of Product | Reference |

| m-Nitrobenzaldehyde | 1 | 74-77% | 192-194 °C | Organic Syntheses, 1925 |

| Acetic Anhydride | ~2 | |||

| Sodium Acetate | ~1.5 |

Logical Relationship: Perkin Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Perkin reaction.

2. The Knoevenagel-Doebner Condensation (ca. 1898)

The Knoevenagel condensation, and its subsequent modification by Doebner, provides an alternative route to α,β-unsaturated acids.[7] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine.[7][8]

Experimental Protocol: Knoevenagel-Doebner Condensation (General Early Procedure)

-

Reactants: 2-Nitrobenzaldehyde, malonic acid, and a basic catalyst (e.g., pyridine, often with a catalytic amount of piperidine).

-

Procedure:

-

A mixture of the aldehyde and malonic acid is dissolved in a minimal amount of the basic solvent.

-

The mixture is heated, often on a water bath, for several hours. The progress of the reaction is indicated by the evolution of carbon dioxide.

-

After cooling, the reaction mixture is acidified to precipitate the crude cinnamic acid derivative.

-

The product is collected by filtration and purified by recrystallization.

-

Quantitative Data: Knoevenagel-Doebner Condensation

Early reports often focused on achieving nearly quantitative yields under optimized conditions. For instance, heating benzaldehyde (B42025) with malonic acid in the presence of a small amount of pyridine on a water bath for a few hours was reported to give a 95% yield of cinnamic acid.[9] Similar high yields were reported for nitrobenzaldehydes.[9]

| Reactants | Catalyst | Conditions | Yield | Reference |

| Benzaldehyde, Malonic Acid | Pyridine | Water bath, 4 hours | 95% | Desai, 1933[9] |

| o-, m-, p-Nitrobenzaldehyde, Malonic Acid | Pyridine | Water bath, few hours | Nearly quantitative | Desai, 1933[9] |

Logical Relationship: Knoevenagel-Doebner Condensation Workflow

The following diagram outlines the experimental workflow for the Knoevenagel-Doebner condensation.

Key Reactions of this compound

The presence of both the nitro group and the carboxylic acid moiety, along with the carbon-carbon double bond, endows this compound with a rich and varied reactivity.

Reductive Cyclization: The Baeyer-Emmerling Indole Synthesis (1869)

One of the most significant early discoveries regarding the reactivity of this compound was its conversion to indole by Adolf von Baeyer and Adolph Emmerling in 1869.[10][11] This reaction involves the reduction of the nitro group, followed by an intramolecular cyclization and subsequent decarboxylation.

Experimental Protocol: Baeyer-Emmerling Indole Synthesis (from original principles)

-

Reactants: ortho-Nitrocinnamic acid, a reducing agent (originally iron powder), and a strong base.[10][12]

-

Procedure:

-

ortho-Nitrocinnamic acid is treated with iron powder in a strongly basic solution.

-

The reaction mixture is heated to effect the reduction of the nitro group and subsequent cyclization.

-

The indole product is then isolated from the reaction mixture, often by steam distillation.

-

Signaling Pathway: Baeyer-Emmerling Indole Synthesis

The following diagram illustrates the key transformations in the Baeyer-Emmerling synthesis of indole from this compound.

Esterification of the Carboxylic Acid Group

The carboxylic acid group of this compound readily undergoes esterification, a reaction well-established in early organic chemistry, most notably through the Fischer esterification method. This reaction allows for the modification of the carboxyl group, leading to a variety of esters with different properties and potential applications.

Experimental Protocol: Fischer Esterification (General Early Procedure)

-

Reactants: this compound, an alcohol (e.g., ethanol), and a strong acid catalyst (e.g., sulfuric acid).[13][14]

-

Procedure:

-

A solution of this compound in an excess of the desired alcohol is prepared.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[13]

-

The mixture is heated under reflux for a period of time to drive the equilibrium towards the ester product.[15][16]

-

After cooling, the excess alcohol is removed, often by distillation.

-

The residue is taken up in a suitable organic solvent (e.g., ether) and washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid.

-

The organic layer is then washed with water, dried, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or recrystallization.

-

Quantitative Data: Fischer Esterification

While specific early data for the esterification of this compound is scarce, the Fischer esterification of similar aromatic carboxylic acids was known to produce high yields, often exceeding 90%, especially when an excess of the alcohol was used to drive the reaction to completion.[13]

Conclusion